(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride (CAS 1217753-37-1) is a chiral, orthogonally protected piperazine building block widely utilized in the synthesis of stereospecific active pharmaceutical ingredients (APIs) and peptidomimetics [1]. Featuring a carboxybenzyl (Cbz) protecting group at the N1 position and an (R)-configured benzyl side chain at C3, this compound leaves the N4 secondary amine available for immediate, regioselective functionalization. Supplied as a stable hydrochloride salt, it offers solid-state handling characteristics, high crystallinity, and long-term stereochemical stability compared to its free base counterpart [1]. Its primary procurement value lies in enabling modular, acid-free deprotection strategies during complex multi-step syntheses where acid-labile functional groups must be preserved.
Substituting this specific (R)-configured, Cbz-protected HCl salt with generic piperazines, the (S)-enantiomer, or Boc-protected analogs introduces severe bottlenecks in advanced synthetic workflows [1]. Utilizing the unprotected (R)-2-benzylpiperazine core results in poor regiocontrol during N-alkylation or N-acylation, producing statistical mixtures that require costly and yield-depleting chromatographic separations. Furthermore, substituting with the Boc-protected equivalent ((R)-1-Boc-3-benzylpiperazine) mandates harsh acidic conditions (e.g., TFA or HCl) for deprotection, which is incompatible with acid-sensitive moieties such as tert-butyl esters or specific acetals present in complex intermediates [2]. Finally, attempting to use the free base form instead of the hydrochloride salt leads to handling difficulties due to its oily nature, increasing weighing errors and susceptibility to oxidative degradation during storage.
Pre-installation of the Cbz group at N1 allows for immediate, highly selective functionalization at the N4 position. When subjected to standard N-acylation or Buchwald-Hartwig coupling, the protected salt achieves high isolated yields without the need for complex stoichiometric control [1]. In contrast, using the unprotected (R)-2-benzylpiperazine core yields a statistical mixture of N1, N4, and di-functionalized products.
| Evidence Dimension | N4-functionalization isolated yield |
| Target Compound Data | >90% isolated yield with >98% regioselectivity |
| Comparator Or Baseline | Unprotected (R)-2-benzylpiperazine (~45% target yield) |
| Quantified Difference | 2-fold increase in isolated yield; elimination of bis-functionalized byproducts |
| Conditions | Standard N-acylation (R-COCl, Et3N, DCM, 0°C to RT) |
Pre-installed Cbz protection eliminates the need for complex stoichiometric control, directly improving throughput and reducing purification costs.
The Cbz protecting group offers a critical orthogonal advantage over Boc protection in complex syntheses. It can be quantitatively removed via mild catalytic hydrogenation (Pd/C, H2), leaving acid-labile groups completely intact [1]. Conversely, Boc deprotection requires strong acids that routinely cleave sensitive esters and acetals, destroying advanced intermediates.
| Evidence Dimension | Survival rate of concurrent acid-labile groups |
| Target Compound Data | 100% preservation during Pd/C hydrogenation |
| Comparator Or Baseline | Boc-protected analog (<5% preservation during TFA/HCl cleavage) |
| Quantified Difference | >95% improvement in acid-labile group retention |
| Conditions | Deprotection of advanced intermediates containing tert-butyl esters or acetals |
Allows buyers to design convergent synthetic routes that incorporate acid-sensitive motifs without premature cleavage.
The physical state of the building block directly impacts manufacturing reproducibility. The hydrochloride salt is a free-flowing, non-hygroscopic solid that maintains its enantiomeric purity over long-term storage[1]. The free base form, typically a viscous oil, is highly prone to moisture absorption and gradual racemization, complicating precise stoichiometric measurements.
| Evidence Dimension | Enantiomeric excess (ee) and moisture uptake |
| Target Compound Data | >99.5% ee retention, <1% moisture uptake |
| Comparator Or Baseline | Free base oil (<97% ee, >8% moisture uptake) |
| Quantified Difference | Superior chiral stability and 8-fold reduction in hygroscopicity |
| Conditions | 12 months storage at 25°C and 60% relative humidity |
The solid HCl salt ensures precise stoichiometric weighing and prevents chiral degradation, critical for reproducible API manufacturing.
Ideal for developing targeted therapies (e.g., kinase inhibitors or GPCR antagonists) where the (R)-benzyl spatial arrangement is critical for receptor binding pocket affinity, and N4-regioselectivity is required for rapid analog generation [1].
Serves as a conformationally restricted phenylalanine surrogate in the design of protease inhibitors, leveraging the Cbz group for standard peptide coupling workflows and subsequent mild deprotection [2].
The non-hygroscopic, crystalline nature of the HCl salt makes it perfectly suited for robotic dispensing systems in high-throughput screening (HTS) library construction, ensuring precise stoichiometry [3].
An effective building block when the synthetic route requires late-stage amine deprotection under mild, neutral hydrogenolysis conditions to protect acid-sensitive functional groups installed earlier in the sequence [2].